![molecular formula C14H18O5 B14180392 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene CAS No. 864670-90-6](/img/structure/B14180392.png)
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene is an organic compound with a complex structure that includes an ethynyl group, multiple methoxy groups, and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the introduction of the ethynyl group through a Sonogashira coupling reaction, which requires a palladium catalyst and a copper co-catalyst. The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethynyl-1,4-dimethoxybenzene
- 1,4-Dimethoxy-2-ethynylbenzene
- 3-(2-Methoxyethoxy)methoxybenzene
Uniqueness
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene is unique due to the presence of multiple functional groups that confer distinct chemical properties. The combination of an ethynyl group with multiple methoxy groups and a benzene ring makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
864670-90-6 |
|---|---|
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-ethynyl-1,4-dimethoxy-3-(2-methoxyethoxymethoxy)benzene |
InChI |
InChI=1S/C14H18O5/c1-5-11-12(16-3)6-7-13(17-4)14(11)19-10-18-9-8-15-2/h1,6-7H,8-10H2,2-4H3 |
Clave InChI |
CSFVFBXQCCZSSG-UHFFFAOYSA-N |
SMILES canónico |
COCCOCOC1=C(C=CC(=C1C#C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


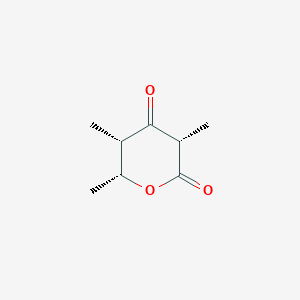
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)

![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)
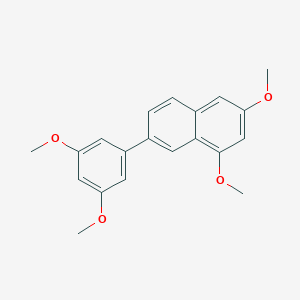
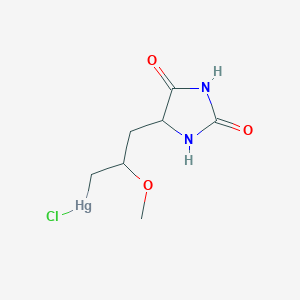

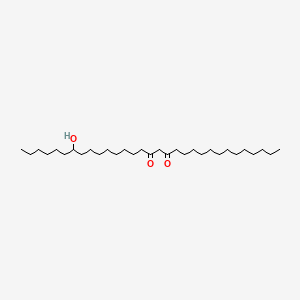
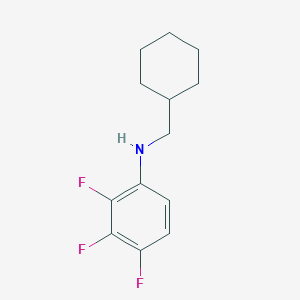
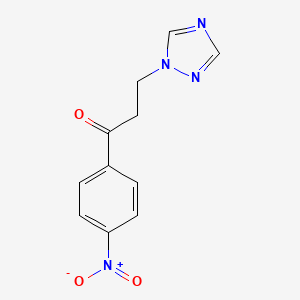
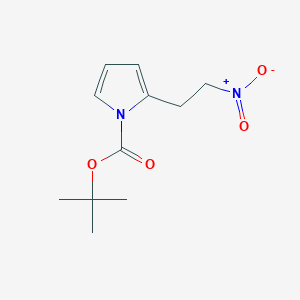
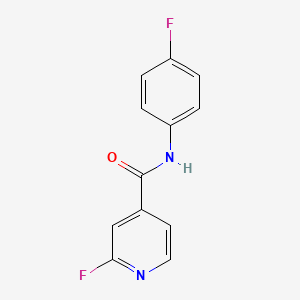
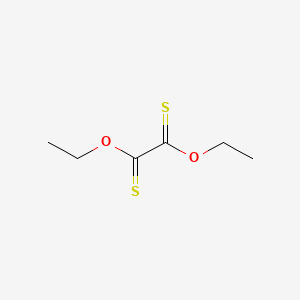
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
